Lipophilicity Gradient: cLogP 8.40 for Hexadecyloxy (C16) vs. 7.62 for Tetradecyloxy (C14), 6.84 for Dodecyloxy (C12), and 6.06 for Decyloxy (C10)
3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine exhibits the highest computed logP (cLogP = 8.40) in its homologous alkoxy series [1]. This exceeds the cLogP of the tetradecyloxy (C14) analog (7.62) by 0.78 log units, the dodecyloxy (C12) analog (6.84) by 1.56 log units, and the decyloxy (C10) analog (6.06) by 2.34 log units [2][3][4]. The difference relative to the methoxy (C1) analog (cLogP = 2.55) is 5.85 log units . Each two-carbon chain elongation contributes approximately 0.78–0.82 logP units. This quantitative gradient is computed using identical software algorithms (ChemSrc platform), ensuring cross-compound comparability.
| Evidence Dimension | Computed n-octanol/water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 8.40 (C16 hexadecyloxy) |
| Comparator Or Baseline | C14 tetradecyloxy (cLogP = 7.62); C12 dodecyloxy (cLogP = 6.84); C10 decyloxy (cLogP = 6.06); C1 methoxy (cLogP = 2.55) |
| Quantified Difference | ΔLogP = 0.78 (vs. C14); 1.56 (vs. C12); 2.34 (vs. C10); 5.85 (vs. C1) |
| Conditions | Computed values sourced from ChemSrc platform; identical computational methodology applied across all compounds. No experimental logP data available. |
Why This Matters
Procurement of the C16 hexadecyloxy compound is essential for applications requiring maximum lipophilicity within this series, as even the closest C14 analog is approximately 6-fold less hydrophobic by partition coefficient (10^0.78 ≈ 6.0), directly impacting membrane permeability and biological distribution.
- [1] ChemSrc. 3-(4-ethoxyphenyl)-6-hexadecoxypyridazine (CAS 650603-02-4). cLogP = 8.40240. Available at: https://m.chemsrc.com/mip/cas/650603-02-4_784783.html View Source
- [2] ChemSrc. 3-(4-ethoxyphenyl)-6-tetradecoxypyridazine (CAS 650603-01-3). cLogP = 7.62220. Available at: https://m.chemsrc.com/mip/cas/650603-01-3_784782.html View Source
- [3] ChemSrc. 3-dodecoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650603-00-2). cLogP = 6.84200. Available at: https://m.chemsrc.com/baike/784781.html View Source
- [4] ChemSrc. 3-decoxy-6-(4-ethoxyphenyl)pyridazine (CAS 650602-99-6). cLogP = 6.06180. Available at: https://m.chemsrc.com/baike/784780.html View Source
